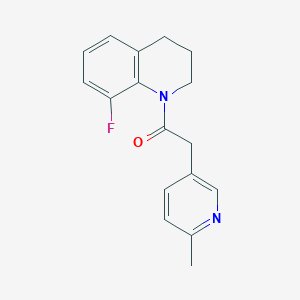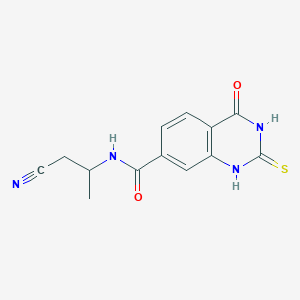![molecular formula C20H25N3O2 B7573068 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7573068.png)
3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one, also known as PPQ, is a synthetic compound that has been studied extensively for its potential use in various scientific research applications. PPQ is a quinoline derivative that has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one involves the inhibition of various signaling pathways, such as the PI3K/Akt pathway, the MAPK pathway, and the NF-κB pathway. 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one has been shown to inhibit the activation of Akt and ERK1/2, which are key signaling molecules involved in cell survival and proliferation. 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one has also been shown to inhibit the activation of NF-κB, which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, suppression of inflammation, and inhibition of viral replication. 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
実験室実験の利点と制限
One of the advantages of using 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used. Therefore, careful dose-response studies are necessary to determine the optimal concentration of 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one for each specific experiment.
将来の方向性
There are several future directions for the study of 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one, including the development of more potent and selective analogs, the elucidation of its molecular targets, and the investigation of its potential use in combination therapy with other anti-cancer or anti-inflammatory agents. Furthermore, the potential use of 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one in the treatment of viral infections, such as HIV-1 and HCV, warrants further investigation. Overall, the study of 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
合成法
The synthesis of 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one involves the reaction of 2-(piperidin-1-ylmethyl)pyrrolidine with 4-chloroquinoline-3-carbaldehyde in the presence of a base, such as potassium carbonate, in an organic solvent, such as DMF or DMSO. The reaction proceeds through a condensation reaction, followed by cyclization to form the quinoline ring. The resulting product is then purified by column chromatography to obtain pure 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one.
科学的研究の応用
3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one has been studied for its potential use in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-viral properties. 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one has been shown to inhibit the growth of various cancer cells, such as breast cancer, lung cancer, and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation. 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one has also been shown to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibiting the activation of NF-κB. Furthermore, 3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one has been shown to exhibit anti-viral properties by inhibiting the replication of various viruses, such as HIV-1, HCV, and influenza virus.
特性
IUPAC Name |
3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19-16-8-2-3-9-18(16)21-13-17(19)20(25)23-12-6-7-15(23)14-22-10-4-1-5-11-22/h2-3,8-9,13,15H,1,4-7,10-12,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLNQXORPLKFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCN2C(=O)C3=CNC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-fluorophenyl)methyl]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B7572992.png)
![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)
![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)
![4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7573019.png)

![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![N,N-dimethyl-3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxamide](/img/structure/B7573036.png)
![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)
![1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)


![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)
